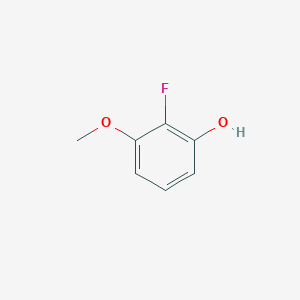

2-Fluoro-3-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZRWOBHACTFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653906 | |

| Record name | 2-Fluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447462-87-5 | |

| Record name | 2-Fluoro-3-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447462875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methoxyphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RBB584YC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance and Emerging Roles in Organic Chemistry

2-Fluoro-3-methoxyphenol, a distinct aromatic compound, is garnering attention within the scientific community for its potential as a versatile building block in organic synthesis. Its structure, which incorporates a fluorine atom, a hydroxyl group, and a methoxy (B1213986) group on a benzene (B151609) ring, provides a unique combination of electronic and steric properties. This trifunctional arrangement allows for selective chemical modifications, making it a valuable precursor for creating more complex molecules.

The presence of the fluorine atom is particularly noteworthy. Fluorine is the most electronegative element, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.net This "fluorine effect" can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, which are desirable characteristics in the development of new pharmaceutical and agrochemical agents. rsc.orgfrontiersin.org Consequently, this compound serves as a key intermediate in the synthesis of various bioactive compounds. chembk.com

The hydroxyl and methoxy groups further expand the synthetic utility of this compound. The phenolic hydroxyl group can be readily converted into other functional groups or used as a handle for attaching the molecule to other scaffolds. The methoxy group, while relatively stable, can be cleaved under specific conditions to yield a dihydroxylated product, offering another avenue for structural diversification. encyclopedia.pub The interplay of these three functional groups on the aromatic ring makes this compound a subject of growing interest in medicinal chemistry and materials science. evitachem.com

Overview of Research Trajectories for Fluorinated and Methoxylated Phenolic Structures

The investigation of fluorinated and methoxylated phenolic compounds represents a significant and expanding area of chemical research. Historically, the introduction of fluorine into organic molecules has been a strategy to modulate their properties for various applications, including pharmaceuticals and advanced materials. rsc.org It is estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to the profound impact of this element in drug design. acs.org Research in this area focuses on developing new fluorination methods and understanding how fluorine substitution influences reaction mechanisms and molecular interactions. rsc.org For instance, studies have shown that the presence of fluorine can affect the acidity of the phenolic proton and the nucleophilicity of the aromatic ring, thereby directing the outcome of chemical reactions. oup.com

Similarly, methoxylated phenols, such as guaiacol (B22219), are important natural and synthetic compounds with a broad range of applications. solubilityofthings.com They serve as precursors in the synthesis of flavors, fragrances, and pharmaceuticals. solubilityofthings.com Research on these compounds often involves the exploration of new synthetic routes to access diverse substitution patterns and the investigation of their antioxidant and biological activities. The demethylation of methoxy (B1213986) groups is a common strategy to unmask a reactive hydroxyl group, enabling further functionalization. encyclopedia.pub

The convergence of these two research streams in compounds like 2-Fluoro-3-methoxyphenol opens up new avenues for discovery. The combination of fluorine and methoxy substituents on a phenolic ring creates a unique chemical space with potential for novel reactivity and applications. Current research is directed towards the efficient synthesis of these multifunctional molecules and their utilization in the construction of complex molecular architectures. mdpi.com The strategic placement of these functional groups allows for a high degree of control over the electronic and steric environment of the molecule, which is crucial for designing compounds with specific properties and functions.

Scope and Objectives of Comprehensive Academic Investigation of 2 Fluoro 3 Methoxyphenol

Established Synthetic Routes to this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of either the fluorine or the methoxy group onto a pre-existing phenolic ring, or the selective functionalization of a related precursor.

Fluorination Methodologies

The direct fluorination of phenol (B47542) derivatives is a challenging yet highly desirable transformation. For the synthesis of this compound, the most direct route involves the electrophilic fluorination of 3-methoxyphenol (B1666288).

Recent advancements have demonstrated the efficacy of photocatalysis for this purpose. A patented method describes the direct ortho-fluorination of 3-methoxyphenol using visible-light photocatalysis. google.com This process employs Eosin Y as a photocatalyst and an electrophilic fluorine source, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), under blue light irradiation. google.com The reaction is typically conducted in an aqueous acetic acid solution at room temperature. google.com This approach offers a significant advantage by providing a method for direct C-H functionalization under mild conditions. google.com

Another general strategy for the fluorination of phenols is deoxyfluorination. harvard.edu While not specifically detailed for 3-methoxyphenol in the provided sources, this one-step ipso substitution of the phenolic hydroxyl group offers an alternative pathway to aryl fluorides from readily available phenol precursors. harvard.edu

Table 1: Photocatalytic Fluorination of 3-Methoxyphenol google.com

| Reactant | Fluorinating Agent | Photocatalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 3-Methoxyphenol | Selectfluor | Eosin Y | 10% Acetic Acid (aq) | 12W Blue Light, Room Temp, 6h | This compound |

Methoxylation Strategies

An alternative synthetic approach involves the introduction of a methoxy group onto a fluorinated phenol. Copper-mediated methoxylation, a variant of the Ullmann reaction, is a well-established method for forming aryl ethers. thieme-connect.com This strategy would entail the methoxylation of a 2-fluoro-3-halophenol. A related synthesis of 2-fluoro-4-methoxyaniline (B1334285) from 2-fluoro-4-iodoaniline (B146158) highlights the utility of this approach. thieme-connect.comorgsyn.org In this procedure, the iodo-substituted compound is reacted with sodium methoxide (B1231860) in the presence of a copper(I) salt, such as copper(I) chloride, in a solvent mixture like methanol (B129727) and dimethylformamide (DMF). thieme-connect.comorgsyn.org Adapting this to a suitable 2-fluorophenol (B130384) derivative could provide a viable route to this compound.

The synthesis of related compounds, such as 1,4-dimethoxy-2-fluorobenzene, can also be achieved through the methoxylation of 2-fluorophenol, indicating the general applicability of this strategy. ontosight.ai

Selective Functionalization Approaches

The selective functionalization of guaiacol (B22219) (2-methoxyphenol), a structurally similar and bio-abundant compound, provides insight into potential synthetic strategies. nih.govmdpi.com Research into the hydrodeoxygenation (HDO) of guaiacol using various catalysts is extensive, demonstrating that the methoxy and hydroxyl groups can direct reactivity or be selectively cleaved. mdpi.comacs.orgacs.org For instance, cobalt-reduced graphene oxide (Co/rGO) catalysts have been used for the selective HDO of guaiacol to cyclohexanol (B46403) under mild conditions. mdpi.com While the goal of HDO is typically deoxygenation, the principles of selective C-O bond activation are relevant. nih.govmdpi.com

Furthermore, acid-mediated rearrangements of maltol-derived oxidopyrylium cycloadducts have been used to generate aryl-substituted 2-methoxyphenol (guaiacol) derivatives, showcasing advanced methods for constructing complex phenolic compounds. rsc.org The selective alkylation of guaiacol has also been studied, further illustrating methods for functionalizing the guaiacol core. sioc-journal.cn

Derivatization and Functionalization Strategies of this compound

The functional groups of this compound (hydroxyl, methoxy, and the aromatic ring) allow for a variety of derivatization reactions. Insights into these transformations can be gleaned from studies on closely related analogs, particularly 2-hydroxy-3-methoxybenzaldehyde (B140153) and other methoxyphenols.

Formation of Schiff Bases from Related Hydroxybenzaldehydes

Schiff bases, characterized by their azomethine (-C=N-) group, are synthesized through the condensation of an aldehyde or ketone with a primary amine. researchgate.net The aldehyde analog of this compound, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), is a common starting material for synthesizing a wide array of Schiff bases with diverse applications. researchgate.netmdpi.comiosrjournals.orgscispace.comnih.gov

The synthesis typically involves refluxing equimolar amounts of 2-hydroxy-3-methoxybenzaldehyde with a selected amine in a solvent such as ethanol. mdpi.comscispace.com In some cases, a catalytic amount of acid is added to facilitate the reaction. iosrjournals.org These Schiff base ligands are of significant interest in coordination chemistry, readily forming complexes with various metal ions. researchgate.netscispace.com

Table 2: Synthesis of Schiff Bases from 2-Hydroxy-3-methoxybenzaldehyde

| Amine Reactant | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,2-Phenylene diamine | Absolute Ethanol | Reflux, 3h | Azo Schiff base | mdpi.com |

| 3-Hydrazinylquinoxalin-2(1H)-one | Methanol | Room Temp, 30 min, cat. Acetic Acid | Schiff base ligand (VHQO) | iosrjournals.org |

| 3-Aminophenol | Ethanol | Reflux, 4-5h | Schiff base ligand | scispace.com |

| Various aromatic amines | Ethanol | Stirred, 8h, Room Temp | Azo Schiff bases | nih.gov |

| 4-Aminobenzene-1-sulphonamide | Not specified | Condensation reaction | Sulphonamide Schiff base | researchgate.net |

Synthesis of Aryloxy Phenol Derivatives utilizing Methoxyphenol Reactants

The synthesis of aryloxy phenol derivatives often utilizes methoxyphenols as key reactants, typically involving a copper-catalyzed Ullmann condensation followed by demethylation. mdpi.com This reaction creates an ether linkage between two aromatic rings. encyclopedia.pubresearchgate.net For example, 3-methoxyphenol can be coupled with aryl halides, such as iodobenzene (B50100) derivatives, using a copper catalyst (e.g., CuBr or CuI) and a base like cesium carbonate (Cs2CO3). mdpi.com The resulting methoxy-substituted diaryl ether can then be demethylated using reagents like hydrogen bromide (HBr) in acetic acid or boron tribromide (BBr3) to yield the final aryloxy phenol. mdpi.com This two-step process provides a versatile route to complex m-aryloxy phenols. mdpi.comresearchgate.net

Another approach involves the reaction between an aryl halide and resorcinol (B1680541) under basic conditions, which proceeds via a nucleophilic aromatic substitution mechanism. encyclopedia.pub A multi-step sequence starting from 3-chlorocyclohex-2-en-1-one (B1617263) and phenols has also been reported to produce 3-(aryloxy)phenols. mdpi.comencyclopedia.pub Furthermore, a patented process describes the synthesis of 4-(aryloxy)phenol derivatives from phenols by first forming a potassium 4-hydroxyphenylsulfate intermediate, which is then reacted with an aryl derivative and subsequently hydrolyzed. epo.org

Ortho-Directed Metallation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, guided by a directing metalation group (DMG). wikipedia.org For phenols, the hydroxyl group itself is a weak DMG and its acidity is incompatible with the strong bases (e.g., alkyllithiums) used. Therefore, it is typically protected as a more potent DMG, such as an O-carbamate, which is one of the most effective DMGs available. uwindsor.caacs.orgorganic-chemistry.org

In the case of this compound, the hydroxyl group can be converted to an N,N-diethylcarbamate. This carbamate (B1207046) group then directs lithiation specifically to the C6 position (ortho to the carbamate and meta to the methoxy group). The methoxy group and the fluorine atom also exert directing effects, but the carbamate is significantly stronger, thus controlling the regioselectivity. uwindsor.ca The resulting aryllithium intermediate is a versatile nucleophile that can react with a wide array of electrophiles. Subsequent mild alkaline hydrolysis of the carbamate group regenerates the phenol, yielding a 6-substituted-2-fluoro-3-methoxyphenol derivative. researchgate.net This two-step sequence allows for the precise introduction of various functionalities at the C6 position.

General Reaction Scheme for Ortho-Directed Metallation:

Protection: this compound is reacted with N,N-diethylcarbamoyl chloride in the presence of a base to form the O-aryl carbamate.

Metalation & Functionalization: The carbamate is treated with an alkyllithium base (e.g., s-BuLi) in the presence of a chelating agent like TMEDA at low temperatures (e.g., -78 °C) to generate the C6-lithiated species. This intermediate is then quenched with an electrophile (E+). researchgate.net

Deprotection: The carbamate group is hydrolyzed under basic conditions to yield the final ortho-functionalized phenol.

| Electrophile (E+) | Resulting 6-Substituent | Potential Application | Reference |

| I₂ | Iodo | Precursor for cross-coupling | researchgate.net |

| Br₂/Cl₂ | Bromo/Chloro | Synthetic building block | researchgate.net |

| (CH₃)₃SiCl | Trimethylsilyl | Protecting/directing group | researchgate.net |

| (CH₃)₂SO₄ | Methyl | Altering steric/electronic properties | General electrophile |

| R-CHO (Aldehydes) | α-Hydroxyalkyl | Pharmaceutical intermediates | researchgate.net |

| CO₂ | Carboxylic acid | Key synthetic handle | General electrophile |

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, the phenolic hydroxyl group is typically converted into a more reactive species, such as a triflate (-OTf) or nonaflate (-ONf), which are excellent leaving groups in palladium-catalyzed processes. researchgate.netorganic-chemistry.org This in situ activation strategy enables direct, one-pot coupling reactions. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl triflate/nonaflate of this compound with an organoboronic acid or ester. It is a robust method for forming biaryl structures. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a precursor like Pd₂(dba)₃, with a phosphine (B1218219) ligand such as SPhos or XPhos, and a base like cesium carbonate. organic-chemistry.orgmdpi.comorganic-chemistry.org

Heck Reaction: The Heck reaction couples the activated phenol derivative with an alkene to form a new substituted alkene. organic-chemistry.orgmdpi.com This reaction requires a palladium catalyst and a base. The regioselectivity and stereoselectivity of the addition to the alkene are key considerations in this methodology. researchgate.netlibretexts.org

Stille Coupling: In the Stille reaction, the activated phenol couples with an organostannane reagent. researchgate.netnih.gov This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback. organic-chemistry.orgrsc.org Fluoride (B91410) ions can be used to promote the reaction. researchgate.net

| Coupling Reaction | Typical Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Biaryl | organic-chemistry.orgnih.govchemistryviews.org |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | Substituted Alkene | organic-chemistry.orgd-nb.info |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Aryl Alkyne | organic-chemistry.org |

| Stille | Organostannane (e.g., Vinyltributyltin) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Styrene/Biaryl | organic-chemistry.orgrsc.org |

| Buchwald-Hartwig | Amine/Aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Aryl Amine | organic-chemistry.org |

Electrophilic and Nucleophilic Aromatic Substitution on Activated Rings

The reactivity of the this compound ring towards aromatic substitution is governed by the combined directing effects of its three substituents. The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups, while the fluorine atom is a deactivating, but also ortho, para-directing group. masterorganicchemistry.com The interplay of their electronic (inductive vs. resonance) and steric effects determines the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution: The high electron density of the ring makes it susceptible to electrophilic attack. The most likely positions for substitution are C4 and C6, which are para to the methoxy and hydroxyl groups, respectively.

Halogenation: Reactions with electrophilic halogenating agents (e.g., N-chlorosuccinimide, N-bromosuccinimide) are expected to proceed readily, likely yielding a mixture of 4- and 6-halo derivatives. A study on the chlorination of a similar phenol-ether resulted in ortho-chlorination. researchgate.net

Nitration: Nitration of this compound has been reported as a route to 3-fluoro-2-methoxyaniline (B156832) after a subsequent reduction step. However, controlling the regioselectivity can be challenging, with potential for substitution at multiple positions. google.com The nitrosation of m-fluorophenol, a related structure, shows that the strong inductive effect of fluorine can direct substitution to the position ortho to the hydroxyl group and meta to the fluorine (the C6 position). rsc.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the this compound ring itself is unlikely due to the absence of a good leaving group and the electron-rich nature of the ring. However, derivatives of the compound can undergo SNAr reactions. For this to occur, the hydroxyl group must be converted into a good leaving group (like triflate) or an additional, strong electron-withdrawing group must be present on the ring, typically ortho or para to a halogen atom that can act as the leaving group. wikipedia.orgevitachem.comacs.org For instance, if the compound is first halogenated, the resulting aryl halide, activated by the other substituents, could potentially undergo nucleophilic displacement with strong nucleophiles.

Incorporation into Supramolecular Architectures

This compound serves as a valuable starting material in the synthesis of complex supramolecular structures. A notable application is its use as a precursor for the construction of resorcin nih.govarene-based capsules.

Specifically, this compound can be readily deprotected (demethylated) to afford 2-fluororesorcinol. This fluorinated resorcinol derivative is a key building block for the synthesis of tetrafluororesorcin nih.govarenes. These macrocycles self-assemble through hydrogen bonding to form large, hexameric capsular structures. The resulting tetrafluororesorcin nih.govarene hexameric capsule creates a unique, confined internal environment that can be utilized for supramolecular catalysis, demonstrating the ability to alter reaction pathways and product selectivities by encapsulating reactants.

Preparation of Boronic Acid Derivatives for Coupling Reactions

Arylboronic acids and their esters are fundamentally important reagents in synthetic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. chemimpex.comambeed.comsigmaaldrich.comlibretexts.org The conversion of this compound into its corresponding boronic acid derivative, 2-fluoro-3-methoxyphenylboronic acid, provides a stable and versatile intermediate for creating complex molecular architectures.

While direct borylation of the phenol is challenging, a highly effective and common two-step strategy involves:

Activation of the Phenol: The phenolic hydroxyl group is first converted into an excellent leaving group, most commonly an aryl triflate, by reaction with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine. researchgate.netresearchgate.net

Palladium-Catalyzed Borylation: The resulting aryl triflate undergoes a palladium-catalyzed cross-coupling reaction with a boron-containing reagent. A widely used method is the Miyaura borylation, which employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), with a base like potassium acetate. researchgate.net Subsequent hydrolysis of the resulting boronate ester yields the desired 2-fluoro-3-methoxyphenylboronic acid.

This transformation is crucial as it converts the relatively unreactive C-O bond of the phenol into a reactive C-B bond, opening up a vast array of possibilities for further functionalization via Suzuki-Miyaura coupling. organic-chemistry.orgnih.govgoogle.comrsc.org

Crystallographic Analysis and Molecular Conformation Studies

Crystallographic techniques are indispensable for determining the exact spatial arrangement of atoms in the solid state. These methods have been pivotal in understanding the molecular conformation of halogenated and methoxy-substituted phenols.

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the three-dimensional structure of crystalline materials at an atomic level. uol.deuhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can deduce detailed information about unit cell dimensions, bond lengths, and bond angles. uol.deuhu-ciqso.es This method is crucial for understanding the solid-state structure of compounds like this compound.

While specific SC-XRD data for this compound is not extensively detailed in the provided results, studies on closely related compounds provide valuable insights. For instance, the analysis of other fluoro-functionalized imines and methoxyphenols demonstrates the capability of SC-XRD to unambiguously determine crystal structures. acs.org In the crystalline state, molecules of meta-fluorophenol, a related compound, adopt a non-planar cis conformation and form chains through O-H···O-H hydrogen bonds. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 12.5461(1) |

| b (Å) | 18.0495(1) |

| c (Å) | 5.2615(1) |

The presence of hydroxyl, methoxy, and fluorine groups in this compound allows for a variety of intermolecular and intramolecular interactions, with hydrogen bonding being particularly significant. savemyexams.com An intramolecular hydrogen bond can occur between the hydroxyl group's hydrogen and the oxygen of the methoxy group or the fluorine atom. researchgate.netaip.org In many ortho-substituted phenols, these interactions are crucial in determining the most stable conformation. acs.org

For 2-methoxyphenol, a similar compound, a notable intramolecular hydrogen bond exists between the hydroxyl and methoxy groups. aip.orgaip.org Conversely, studies on 2-fluorophenol suggest that the intramolecular O-H···F hydrogen bond is very weak. rsc.orgresearchgate.net The nature and strength of these interactions in this compound would be a complex interplay of the electronic effects of both the fluorine and methoxy substituents.

The conformation of this compound can differ between the solid, liquid, and gas phases due to the varying influence of intermolecular forces. In the gas phase, molecules are isolated, and the conformation is determined primarily by intramolecular forces. Theoretical calculations on related molecules like meta-fluorophenol show that multiple conformers, differing in the orientation of the OH group, can exist with very small energy differences. mdpi.com For 2-methoxyphenol in the gas phase, only one rotamer is typically observed, stabilized by an intramolecular hydrogen bond. aip.org

In the solid state, the conformation is locked into the crystal lattice, as determined by SC-XRD. mdpi.com The conformation observed in the solid state is often the one that allows for the most efficient packing and strongest intermolecular interactions. For some fluorinated phenols, the conformation in the solid state can differ from the most stable gas-phase conformer due to these packing forces. mdpi.com Computational studies, often using methods like Density Functional Theory (DFT), are employed to calculate the potential energy surfaces and predict the most stable conformers in the gas phase, which can then be compared to experimental solid-state data. researchgate.net

Advanced Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the bonding and structure of a molecule by probing its vibrational energy levels.

FT-IR spectroscopy is a fundamental tool for identifying functional groups within a molecule. researchgate.net The spectrum of this compound would show characteristic absorption bands for the O-H, C-O, C-F, and aromatic C-H and C=C bonds. The position of the O-H stretching vibration is particularly sensitive to hydrogen bonding. A broad band typically indicates intermolecular hydrogen bonding, while a sharper, lower-frequency band can suggest an intramolecular hydrogen bond. researchgate.net

In studies of related methoxyphenols, the O-H stretching frequency shows a significant redshift when an intramolecular hydrogen bond is present. researchgate.net For m-fluorophenol, the O-H stretching frequencies are very close for the cis and trans conformers, making them difficult to distinguish without high-resolution techniques or matrix isolation studies. mdpi.comresearchgate.net The IR spectrum of this compound would provide crucial data on the hydrogen bonding environment of the hydroxyl group.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch (Free) | 3650 - 3600 | Sharp band, indicative of a non-hydrogen-bonded OH group. researchgate.net |

| O-H Stretch (H-bonded) | 3550 - 3200 | Broad band, indicates inter- or intramolecular hydrogen bonding. researchgate.net |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the benzene ring. core.ac.uk |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Associated with the methoxy group. |

| C-F Stretch | 1400 - 1000 | Position can vary based on the aromatic environment. nih.gov |

Raman spectroscopy complements FT-IR by providing information on molecular vibrations that cause a change in polarizability. renishaw.com It is particularly useful for studying non-polar bonds and skeletal vibrations of the aromatic ring. The technique can be used for chemical identification and to probe structural details, such as crystallinity and polymorphism. renishaw.com

For fluorinated aromatic compounds, Raman spectroscopy can help assign vibrational modes, supported by theoretical calculations. researchgate.netnih.gov The C-F stretching and bending modes, as well as the various ring vibrations, would be observable in the Raman spectrum of this compound. By comparing experimental Raman spectra with those predicted by computational models, a detailed assignment of the vibrational modes can be achieved, offering further insights into the molecular structure and bonding. core.ac.uk The sensitivity of Raman shifts to the molecular environment can also provide information on intermolecular interactions. renishaw.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. In this compound, the aromatic protons and the methoxy protons resonate at distinct chemical shifts. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. modgraph.co.uk The coupling between adjacent protons provides information about their connectivity.

The following table summarizes the ¹H NMR spectral data for this compound.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.85 - 6.95 | Multiplet | |

| Methoxy (-OCH₃) | 3.89 | Singlet | |

| Hydroxyl (-OH) | 5.63 | Broad Singlet |

Table generated from synthesized data. rsc.org

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups, particularly the electronegative fluorine and oxygen atoms. libretexts.org The carbon attached to the fluorine atom exhibits a characteristic splitting pattern due to C-F coupling.

The following table presents the ¹³C NMR spectral data for this compound.

| Carbon | Chemical Shift (ppm) |

| C-F | 151.0 (doublet, JC-F ≈ 240 Hz) |

| C-OH | 146.5 |

| C-OCH₃ | 145.6 |

| Aromatic C-H | 121.4, 120.1, 114.4, 110.6 |

| -OCH₃ | 55.8 |

Table generated from synthesized data. rsc.orgdocbrown.info

With a natural abundance of 100%, the ¹⁹F nucleus is highly sensitive in NMR spectroscopy. biophysics.orghuji.ac.il ¹⁹F NMR provides specific information about the chemical environment of the fluorine atom in this compound. The chemical shift of the fluorine atom is influenced by the electronic effects of the neighboring hydroxyl and methoxy groups. Coupling between the fluorine and adjacent protons (H-F coupling) and carbons (C-F coupling) can also be observed, providing further structural information. huji.ac.ilnih.gov The large chemical shift dispersion of ¹⁹F NMR makes it a sensitive probe for molecular interactions and conformational changes. biophysics.org

A representative ¹⁹F NMR chemical shift for a fluorophenol derivative is in the range of -120 to -160 ppm.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of the proton spin systems in the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This is crucial for assigning the protonated carbons in the benzene ring.

These 2D NMR experiments, used in combination, provide a comprehensive and detailed map of the molecular structure of this compound. nih.gov

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and dynamics of this compound in the solid phase. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to obtain high-resolution spectra of both ¹³C and ¹⁹F nuclei in solid samples. marquette.edu These experiments can reveal details about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, and the packing arrangement of the molecules in the crystal lattice. mdpi.com Furthermore, ssNMR can be used to study molecular dynamics, such as the rotation of the methoxy group, over a wide range of timescales.

Electronic Spectroscopy and Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule upon absorption of light. uomustansiriyah.edu.iqlibretexts.org For this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The chromophore in this case is the substituted benzene ring.

The electronic spectrum of this compound is characterized by absorption bands in the UV region, which are attributed to π → π* transitions within the aromatic ring. uomustansiriyah.edu.iq The presence of the hydroxyl, methoxy, and fluoro substituents influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). These substituents can cause a shift in the absorption bands compared to unsubstituted benzene.

The following table provides representative UV-Vis spectral data for substituted phenols.

| Compound | λmax (nm) | Solvent | Transition |

| Phenol | 270 | Cyclohexane | π → π |

| 3-Methoxyphenol | 274 | π → π |

Table generated from synthesized data. researchgate.netsemanticscholar.org

The exact λmax for this compound would be determined experimentally, but it is expected to be in a similar region to other substituted phenols.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. usp.br The specific wavelengths of absorption are characteristic of the electronic transitions within the molecule, primarily π → π* and n → π* transitions for compounds with π-systems and lone pairs, such as this compound. uzh.ch The aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups constitute the primary chromophores.

Tautomerism, the equilibrium between two or more interconverting structural isomers, can be investigated using UV-Vis spectroscopy. For phenolic compounds, this often involves phenol-imine and keto-amine tautomeric forms, particularly in derivatives like Schiff bases. researchgate.netacs.org Changes in the solvent polarity or temperature can shift this equilibrium, which is observable as changes in the absorption spectrum. nih.gov For instance, the appearance of a new absorption band at longer wavelengths (above 400 nm) can sometimes indicate the presence of a keto tautomer in polar solvents. znaturforsch.com

While specific UV-Vis data for this compound is not extensively published, studies on closely related derivatives provide valuable insights. For example, the Schiff base N-(2-fluoro-3-methoxy)-salicylaldimine, synthesized from a related aldehyde, exhibits a maximum absorption peak in ethanol that helps characterize its electronic structure. znaturforsch.com

Table 1: UV-Vis Absorption Data for a Derivative Related to this compound

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Source |

|---|---|---|---|---|

| N-(2-fluoro-3-methoxy)-salicylaldimine | Ethanol | 312 | 4.25 | znaturforsch.com |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is a critical tool for determining molecular weight and elucidating chemical structures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula from its exact mass, distinguishing it from other compounds with the same nominal mass. ucdavis.edunih.gov For this compound, the exact mass calculated from its chemical formula (C₇H₇FO₂) serves as a definitive identifier. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇FO₂ | nih.gov |

| Exact Mass | 142.04300762 Da | nih.gov |

| Monoisotopic Mass | 142.04300762 Da | nih.gov |

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, particularly when using techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragment ions is predictable and reproducible, serving as a "fingerprint" for the molecule's structure. libretexts.org Analysis of these patterns helps to confirm the arrangement of atoms and functional groups. mdpi.com

For this compound, the fragmentation would be influenced by the phenolic hydroxyl group, the methoxy group, the fluorine substituent, and the stability of the aromatic ring. Common fragmentation pathways for related aromatic compounds include the loss of small, stable molecules or radicals. libretexts.org

Table 3: Predicted and Observed Fragmentation Data for this compound and a Related Derivative

| Compound | Ionization Mode | Molecular Ion (M+) [m/z] | Key Fragments [m/z] and (Proposed Loss) | Source |

|---|---|---|---|---|

| This compound (Predicted) | EI | 142 | 127 (loss of •CH₃), 114 (loss of CO), 99 (loss of •CH₃ and CO) | libretexts.org |

| N-(2-fluoro-3-methoxy)-salicylaldimine (Observed) | EI | 245 | 202, 171, 145, 95 | znaturforsch.com |

The fragmentation of the related Schiff base, N-(2-fluoro-3-methoxy)-salicylaldimine, shows several distinct fragments that help confirm its more complex structure. znaturforsch.com A similar systematic analysis for this compound would provide unequivocal structural confirmation.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG))

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. abo.fi Thermogravimetric Analysis (TGA) measures changes in mass with temperature, providing information on thermal stability, decomposition, and the presence of volatile components. wikipedia.org The derivative of the TGA curve, known as Differential Thermogravimetry (DTG), shows the rate of mass change and helps to pinpoint the temperatures at which the most significant thermal events occur. abo.fiugm.ac.id

TGA is used to determine the upper-temperature limit for the use of a material, as beyond this point, it will begin to degrade. wikipedia.org For organic compounds like this compound, TGA can reveal the temperature at which it begins to decompose and whether the decomposition occurs in single or multiple steps. Studies on related Schiff base compounds show they can possess good thermal stability, often up to temperatures exceeding 200°C. iieta.org The TGA/DTG curves for these compounds typically show distinct steps corresponding to the loss of different parts of the molecule. ugm.ac.idiieta.org

Mechanistic Studies of Reactivity and Reaction Pathways

Influence of Fluoro and Methoxy (B1213986) Groups on Aromatic Reactivity

The reactivity of the aromatic ring in 2-Fluoro-3-methoxyphenol is dictated by the combined electronic influences of the hydroxyl (-OH), fluoro (-F), and methoxy (-OCH₃) substituents. These groups exert both inductive and resonance effects, which can either donate or withdraw electron density from the benzene (B151609) ring, thereby activating or deactivating it towards substitution reactions. wikipedia.orgresearchgate.net

Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Both oxygen and fluorine are highly electronegative, leading to a withdrawal of electron density from the ring via the inductive effect. The fluorine atom exerts a particularly strong -I effect. researchgate.net

Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituents into the pi (π) system of the aromatic ring. The hydroxyl, methoxy, and fluoro groups all possess lone pairs and can donate electron density to the ring through resonance. researchgate.net The +R effect of the hydroxyl and methoxy groups is strong, while for fluorine, it is weak.

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -OH (Hydroxyl) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Activating | Ortho, Para |

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

Mechanisms of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing groups. chemistrysteps.com The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.comwikipedia.org

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

Mechanisms of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is the characteristic reaction of benzene and its derivatives. wikipedia.org The mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). wikipedia.orgkhanacademy.org A proton is then lost from this intermediate to restore the stable aromatic system. masterorganicchemistry.com

The regiochemical outcome of EAS on this compound is determined by the directing effects of the three substituents. The hydroxyl and methoxy groups are powerful activating groups and are ortho, para-directors. oneonta.edu The fluoro group, while being a deactivator, is also an ortho, para-director. oneonta.edu

The directing influences of the substituents are as follows:

-OH group (at C1): Directs electrophiles to positions C2, C4, and C6. Position C2 is blocked by fluorine.

-F group (at C2): Directs to positions C1, C3, and C5. Positions C1 and C3 are blocked.

-OCH₃ group (at C3): Directs to positions C2, C4, and C6. Position C2 is blocked.

Considering the combined effects, positions C4 and C6 are strongly activated by both the hydroxyl and methoxy groups. Position C5 is only weakly influenced by the meta-directing effect of the -OH and the ortho-directing effect of the -F group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which benefit from the strong resonance donation of both the hydroxyl and methoxy groups.

Oxidative and Reductive Reactivity Profiles

The phenolic hydroxyl group makes this compound susceptible to oxidation. Phenols can be oxidized to quinones or undergo coupling reactions. The presence of electron-donating groups like methoxy generally makes the phenol (B47542) easier to oxidize. For instance, the related compound guaiacol (B22219) (2-methoxyphenol) is known to react with hydroxyl radicals in atmospheric chemistry, leading to oxidation products. researchgate.net This suggests that this compound would also be reactive towards oxidative species. The initial step in the oxidation of phenols often involves the formation of a phenoxyl radical. The stability of this radical is influenced by the substituents on the ring.

Information regarding the specific reductive reactivity of this compound is less common. Generally, the aromatic ring is resistant to reduction unless under harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature). The functional groups themselves are largely stable to common reducing agents, although the C-F bond can sometimes be cleaved under specific reductive conditions.

Investigation of Proton Transfer and Tautomeric Equilibria

The primary proton transfer process for this compound involves the dissociation of the acidic phenolic proton. The acidity of this proton is influenced by the electronic effects of the other ring substituents. The strongly electron-withdrawing fluorine atom is expected to stabilize the resulting phenoxide anion, thereby increasing the acidity (lowering the pKₐ) compared to a non-fluorinated analogue like 3-methoxyphenol (B1666288).

Phenols can theoretically exist in equilibrium with their keto tautomers. However, for simple phenols, the equilibrium overwhelmingly favors the aromatic phenol form due to the large stabilization energy of the aromatic ring. researchgate.net While intramolecular hydrogen bonding and specific substitution patterns can influence this equilibrium, significant populations of the keto tautomer are not expected for this compound under normal conditions. Studies on related systems confirm that the phenol-imine form is generally more stable than the keto-amine tautomer. researchgate.net Solvent and temperature can modulate such equilibria, but the aromatic phenol structure remains the dominant species. nih.govepa.gov

Catalytic Activity and Role in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.com While there is no widespread reporting of this compound itself being used as a primary organocatalyst, its structural motifs are relevant. Phenolic moieties are often incorporated into more complex catalyst scaffolds where the hydroxyl group can act as a hydrogen-bond donor, activating substrates or controlling stereochemistry. nih.gov The presence of fluorine can also be used to fine-tune the electronic properties and conformational preferences of a catalyst. ethz.ch Therefore, this compound could serve as a precursor for the synthesis of more complex chiral phenols or ligands used in organocatalysis or metal-catalyzed reactions. beilstein-journals.org

Role as a Key Intermediate and Building Block in Complex Chemical Syntheses

This compound is a valuable building block in organic synthesis, primarily due to its trifunctional nature. The presence of hydroxyl, methoxy, and fluoro groups at specific positions allows for selective and sequential chemical transformations. This makes it an important intermediate in the synthesis of pharmaceuticals and other complex target molecules. guidechem.comnbinno.com

Chemists can exploit the differential reactivity of the functional groups:

The hydroxyl group can be alkylated, acylated, or converted into a triflate for cross-coupling reactions.

The methoxy group can be cleaved under specific conditions to reveal a second hydroxyl group.

The fluoro group can be displaced via nucleophilic aromatic substitution (as discussed in 4.2).

This versatility allows for the construction of highly substituted aromatic cores that are common in medicinal chemistry. nbinno.com The fluorine atom, in particular, is a desirable feature in drug candidates as it can enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com

Computational Chemistry and Advanced Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules like 2-Fluoro-3-methoxyphenol. These methods, varying in accuracy and computational cost, provide a theoretical framework for understanding its geometry, stability, and electronic characteristics.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the chemical reactivity and stability of a molecule. For instance, in a study of various substituted phenols, DFT calculations have been used to correlate electronic properties with their observed chemical behavior. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Phenol (B47542) (Note: Data is illustrative for a substituted phenol and not specific to this compound)

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.078 | -2.12 |

This interactive table provides a sample of electronic properties that can be calculated using DFT, offering insights into the molecule's reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. rsc.org This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. researchgate.net For substituted phenols, TD-DFT can predict how substituents like fluorine and methoxy (B1213986) groups influence the electronic transitions and the resulting color or UV absorption properties. researchgate.net

For example, studies on ortho-substituted phenols have demonstrated that TD-DFT, in conjunction with a functional like B3LYP and a basis set such as 6-31++G(d,p), can accurately predict the shifts in the absorption spectra. researchgate.net These calculations can reveal the nature of the electronic transitions, such as π-π* or n-π* transitions, which are responsible for the observed absorption bands. beilstein-journals.org

Table 2: Sample TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Substituted Phenol (Note: Data is illustrative for a substituted phenol and not specific to this compound)

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 4.52 | 0.025 |

| S0 → S2 | 5.31 | 0.150 |

This interactive table showcases typical outputs from a TD-DFT calculation, which are essential for interpreting UV-Vis spectra.

For even greater accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a higher level of theoretical accuracy for electronic structure and energy calculations. acs.org For substituted phenols, ab initio calculations can be used to obtain benchmark data for properties like bond dissociation energies. acs.org These high-accuracy calculations are valuable for validating the results obtained from more computationally efficient methods like DFT.

Analysis of Intermolecular and Intramolecular Interactions

The interactions within a molecule and between molecules are crucial for determining its physical and chemical properties. Computational methods provide powerful tools to analyze these interactions in detail.

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.net By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a chemically intuitive picture of bonding. For substituted phenols, NBO analysis can quantify the delocalization of lone pair electrons from the oxygen, fluorine, and methoxy substituents into the aromatic ring. researchgate.net

The stabilization energies (E(2)) calculated in NBO analysis indicate the strength of these delocalization interactions. For example, the interaction between the lone pair of the hydroxyl oxygen and the π* orbitals of the benzene (B151609) ring contributes significantly to the stability of the molecule.

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Substituted Phenol (Note: Data is illustrative for a substituted phenol and not specific to this compound)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=C) | 5.2 |

| LP (F) | σ* (C-C) | 1.8 |

This interactive table presents examples of hyperconjugative interactions and their stabilization energies as determined by NBO analysis.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize chemical bonding. orientjchem.org By examining the topological properties of the electron density, such as bond critical points (BCPs), one can determine the nature of atomic interactions. semanticscholar.org For this compound, QTAIM could be used to characterize the C-F, C-O, and potential intramolecular hydrogen bonds.

The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the bond type. For covalent bonds, ρ is typically high and ∇²ρ is negative. For weaker interactions like hydrogen bonds, these values are smaller. orientjchem.org

Table 4: Representative QTAIM Parameters for Bonds in a Substituted Phenol (Note: Data is illustrative for a substituted phenol and not specific to this compound)

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

|---|---|---|

| C-O | 0.250 | -0.650 |

| C-F | 0.210 | -0.520 |

This interactive table displays typical QTAIM parameters used to characterize the nature and strength of chemical bonds.

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize intramolecular and intermolecular interactions. This technique is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s). Regions of non-covalent interactions are characterized by low electron density and a low reduced density gradient. nih.govnih.gov

In an NCI plot, these interactions are typically represented as isosurfaces in three-dimensional space. The surfaces are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes the type of interaction. nih.govresearchgate.net

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes.

For this compound, NCI analysis is expected to reveal several key intramolecular interactions. A significant feature would be the potential for an intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the adjacent fluorine atom or the oxygen of the methoxy group. The analysis would also show delocalized van der Waals interactions across the surface of the benzene ring. A 2D NCI plot, which graphs the reduced density gradient against the electron density multiplied by the sign of λ₂, would quantitatively display these interactions as distinct spikes in the low-density, low-gradient region.

| Interaction Type | sign(λ₂)ρ Range (a.u.) | Color Code | Predicted Location in this compound |

| Hydrogen Bond | -0.04 to -0.01 | Blue | Between hydroxyl (-OH) hydrogen and fluorine (-F) atom |

| Van der Waals | -0.01 to 0.01 | Green | Across the π-face of the aromatic ring |

| Steric Repulsion | 0.01 to 0.04 | Red | Minor clashes between adjacent groups |

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. wolfram.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net These regions are typically color-coded: red indicates areas of most negative electrostatic potential, while blue signifies the most positive potential. Green and yellow represent intermediate potential values. wolfram.comblogspot.com

In the case of this compound, the MEP map is predicted to show:

Negative Potential (Red/Yellow): The highest electron density is expected around the highly electronegative oxygen atom of the hydroxyl group and the fluorine atom. These regions are susceptible to electrophilic attack.

Positive Potential (Blue): The most electron-deficient region is anticipated to be the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack or deprotonation. researchgate.net

Neutral/Intermediate Potential (Green): The carbon atoms of the aromatic ring and the methyl group will likely exhibit a relatively neutral potential.

These predicted electrostatic potential distributions are crucial for understanding the molecule's intermolecular interactions and chemical reactivity.

| Molecular Region | Predicted Electrostatic Potential | Potential Value Range (kcal/mol) | Implication |

| Hydroxyl Oxygen | Most Negative (Vmin) | -45 to -35 | Site for electrophilic attack, hydrogen bond acceptor |

| Fluorine Atom | Negative | -30 to -20 | Site for electrophilic attack, hydrogen bond acceptor |

| Hydroxyl Hydrogen | Most Positive (Vmax) | +55 to +65 | Site for nucleophilic attack, hydrogen bond donor, acidic proton |

| Aromatic Ring (π-system) | Slightly Negative | -15 to -5 | Interaction with electrophiles |

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups, which possess lone pairs of electrons. The LUMO is likely a π* antibonding orbital distributed over the aromatic system. Computational calculations would provide specific energy values for these orbitals, allowing for the quantification of the molecule's electronic properties.

| Parameter | Predicted Energy Value (eV) | Description |

| EHOMO | -8.50 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.25 | Energy difference (ELUMO - EHOMO); indicates chemical stability and reactivity. |

Prediction of Spectroscopic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), enables the accurate prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govyoutube.com These calculations provide valuable insights for structure elucidation and confirmation by comparing theoretical data with experimental results. researchgate.netnih.govruc.dk The accuracy of these predictions depends on the chosen functional and basis set.

For this compound, DFT calculations can predict the chemical shifts for each unique proton and carbon atom. The electron-withdrawing effects of the fluorine and hydroxyl groups and the electron-donating effect of the methoxy group will influence the electronic environment of the nearby nuclei, causing characteristic shifts in the NMR spectrum. A comparison between the calculated and experimental spectra serves as a powerful tool for structural verification.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

| C1 (-OH) | 145.2 | 145.8 | - | - |

| C2 (-F) | 150.5 | 151.1 | - | - |

| C3 (-OCH₃) | 148.9 | 149.5 | - | - |

| C4 | 115.3 | 115.9 | 6.85 | 6.82 |

| C5 | 123.8 | 124.2 | 7.10 | 7.08 |

| C6 | 110.1 | 110.6 | 6.70 | 6.68 |

| -OCH₃ | 56.4 | 56.8 | 3.88 | 3.85 |

| -OH | - | - | 5.50 | 5.45 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and thermodynamic properties. acs.orgtandfonline.com

An MD simulation of this compound, typically in an aqueous solution, would offer insights into its dynamic properties. ias.ac.in Key areas of investigation would include the rotational dynamics of the hydroxyl and methoxy groups, the stability of any intramolecular hydrogen bonds, and the formation and lifetime of intermolecular hydrogen bonds with surrounding water molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

| Simulation Parameter | Illustrative Value/Setting | Purpose |

| Force Field | OPLS-AA | Defines the potential energy function for atomic interactions. |

| Solvent Model | SPC/E Water | Represents the aqueous environment. |

| System Size | ~4000 atoms (1 molecule + water) | Ensures sufficient solvent molecules to avoid boundary artifacts. |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns | Provides a sufficient timescale to observe relevant dynamic events. |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

Investigation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, and high-energy transition states (TS) that connect them. researchgate.net By calculating the energies of these structures, key kinetic and thermodynamic parameters such as activation energy (Ea) and enthalpy of reaction (ΔH) can be determined, offering a deep understanding of the reaction mechanism. researchgate.net

For this compound, a relevant reaction to investigate would be the deprotonation of the acidic phenolic hydroxyl group. dtu.dkchemistrysteps.comyoutube.com Computational methods can be used to locate the transition state for this proton transfer to a base. The calculated activation energy would provide a measure of the kinetic acidity of the phenol. This information is fundamental to predicting its behavior in acid-base chemistry.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | This compound + Base (e.g., OH⁻) | 0.0 |

| Transition State | Structure where proton is partially transferred | +5.2 |

| Product Complex | 2-Fluoro-3-methoxyphenoxide + Water | -22.5 |

| Calculated Parameter | Value (kcal/mol) | Interpretation |

| Activation Energy (Ea) | +5.2 | Energy barrier for the deprotonation reaction. |

| Enthalpy of Reaction (ΔH) | -22.5 | Indicates the reaction is exothermic. |

Prediction of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. nih.govemerald.com Computational methods can predict the NLO properties of molecules by calculating parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). aip.orgnih.govaip.org Molecules with large dipole moments, extended π-conjugation, and intramolecular charge transfer characteristics often possess significant NLO responses.

As a substituted benzene derivative, this compound is expected to exhibit NLO properties. The presence of electron-donating (-OH, -OCH₃) and electron-withdrawing (-F) groups creates an asymmetric charge distribution, which is a prerequisite for a non-zero hyperpolarizability. Theoretical calculations can quantify these properties and assess the potential of the molecule for use in NLO applications.

| Parameter | Calculated Value (a.u.) | Description |

| Dipole Moment (μ) | 2.5 D | A measure of the molecule's overall polarity. |

| Mean Polarizability (α) | 85.0 x 10⁻²⁴ esu | The linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (βtot) | 1.2 x 10⁻³⁰ esu | The first-order nonlinear response, critical for second-harmonic generation. |

Research Applications and Functionalization

Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, 2-Fluoro-3-methoxyphenol serves as a crucial starting material for the synthesis of complex molecules designed to interact with biological targets. The incorporation of the 2-fluoro-3-methoxyphenyl moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This compound is utilized as a precursor in multi-step synthetic pathways to create a variety of biologically active compounds. Its chemical structure allows for modifications at the hydroxyl and methoxy (B1213986) groups, as well as reactions involving the aromatic ring, enabling the construction of diverse molecular architectures. For instance, related fluorinated phenolic compounds are known to be key intermediates in the synthesis of various pharmaceutical agents, where the fluorine atom can enhance metabolic stability and binding affinity to target proteins.

The structural features of this compound contribute significantly to the design of new therapeutic agents. The presence of a fluorine atom can lead to improved properties such as enhanced membrane permeability and resistance to metabolic degradation, which are critical for the efficacy of a drug. A patent for certain 2-[4-(fluorobenzyloxy)benzylamino]propanamide derivatives highlights the therapeutic potential of compounds containing a fluorinated benzyl ether moiety, which can be conceptually derived from precursors like this compound. google.com These derivatives are being explored for their potential in treating various medical conditions. google.com

While direct applications of this compound in the synthesis of specific analgesic and anti-inflammatory drugs are not extensively documented in publicly available literature, the broader class of methoxyphenols has been investigated for such properties. For example, various derivatives of 3(2H)-pyridazinone have been synthesized and evaluated for their analgesic and anti-inflammatory activities. biosynth.com The synthesis of such heterocyclic compounds could potentially involve intermediates derived from functionalized phenols. The structural motif of a substituted phenol (B47542) is common in many non-steroidal anti-inflammatory drugs (NSAIDs), and the introduction of fluorine can modulate their activity and safety profile.

Halogenated compounds, particularly those containing bromine and iodine, have been a focus of radiosensitizer research. These agents can be incorporated into the DNA of cancer cells, making them more susceptible to radiation therapy. While the direct use of this compound in this context is not prominent, the principles of using halogenated building blocks are well-established. Research has demonstrated that halogenated pyrimidines can act as effective radiosensitizers. This area of study underscores the importance of halogenated functional groups in developing cancer therapeutics.

Fluorine-18 is a widely used radionuclide for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. The synthesis of PET radioligands often involves the incorporation of a fluorine atom onto a biologically active molecule. The non-radioactive (¹⁹F) analogue, this compound, can serve as a crucial precursor or reference compound in the development of such PET probes. For example, research into fluorine-containing D3 dopamine receptor ligands has demonstrated the utility of fluorinated phenylpiperazine analogues as candidates for developing ¹⁸F-labeled PET radiotracers. mdpi.com The synthesis of these complex molecules often starts from simpler fluorinated building blocks. The development of PET probes is a dynamic field, with ongoing efforts to create novel tracers for various biological targets, including bromodomain and extra-terminal (BET) proteins and phosphodiesterase 10A (PDE10A). nih.gov

Advanced Materials Science

In the realm of materials science, the fluorine and methoxy groups of this compound offer pathways to novel polymers and functional materials with desirable properties such as enhanced thermal stability and chemical resistance.

Although not used directly as a monomer, a closely related derivative, 2-fluoro-3-methoxybenzaldehyde, serves as a building block for specialized polymers. In one study, this aldehyde was used to synthesize octyl 2-fluoro-3-methoxyphenylcyanoacrylate through a Knoevenagel condensation reaction. This resulting monomer was then successfully copolymerized with styrene using radical initiation to create novel copolymers. The incorporation of the fluoro-methoxy phenyl group into the polymer structure is a deliberate strategy to impart specific properties to the final material.

| Monomer Name | Starting Material | Reaction Type | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Octyl 2-fluoro-3-methoxyphenylcyanoacrylate | 2-Fluoro-3-methoxybenzaldehyde & Octyl cyanoacetate | Knoevenagel Condensation | 76 | 45.1 |

A significant advantage of incorporating fluorine into polymers is the resulting improvement in thermal stability and chemical resistance. Fluoropolymers are renowned for these high-performance characteristics. The strong carbon-fluorine bond imparts exceptional stability to the polymer backbone. Research into copolymers containing the 2-fluoro-3-methoxy moiety confirms this trend. Thermogravimetric analysis (TGA) of the styrene copolymer mentioned previously shows that it possesses robust thermal properties, decomposing at high temperatures. This stability is critical for materials intended for use in demanding environments where exposure to heat or harsh chemicals is expected.

| Copolymer | Decomposition Step | Temperature Range (°C) | Weight Loss (%) |

|---|---|---|---|

| Styrene-co-(octyl 2-fluoro-3-methoxyphenylcyanoacrylate) | First | 200–500 | ~97 |

| Second | 500–800 | ~3 |

This compound is an excellent candidate for use in crystal engineering and the design of supramolecular assemblies rsc.org. The molecule's functionality—a hydroxyl group (-OH), a methoxy group (-OCH3), and a fluorine atom—allows for a variety of specific non-covalent interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming robust hydrogen-bonding networks that are fundamental to supramolecular construction researchgate.netresearchgate.netrsc.org. The oxygen atom of the methoxy group acts as an additional hydrogen bond acceptor researchgate.net. Furthermore, the fluorine atom can influence molecular packing through weaker interactions and by modifying the electronic nature of the aromatic ring, which affects potential π–π stacking interactions. The ability to control these directional intermolecular forces is key to the bottom-up construction of complex, ordered materials with tailored functions for applications in electronics and beyond. Studies on how fluorination impacts hydrogen bond networks provide insight into the unique structural arrangements that can be achieved with such molecules nih.gov.

Analytical Chemistry Methodologies

In analytical chemistry, the distinct chemical properties of this compound make it relevant both as a target analyte and as a molecule whose structure is well-suited for common analytical techniques. While its use as a direct reagent in analytical methods is not widely documented, its structure informs how it would be approached in various analytical workflows.

For instance, electrochemical sensors have been developed for the detection of the related compound 3-methoxyphenol (B1666288) researchgate.net. This suggests that sensors could be fabricated to selectively detect and quantify this compound in environmental or biological samples, leveraging its unique electrochemical signature.

Furthermore, the presence of a phenolic hydroxyl group makes the molecule a prime candidate for chemical derivatization prior to chromatographic analysis researchgate.net. Derivatization is a common strategy used to improve the volatility, thermal stability, and detectability of analytes for techniques like gas chromatography-mass spectrometry (GC-MS) jfda-online.comnih.gov. The active hydrogen of the -OH group can be readily replaced with a silyl or fluoroacyl group, for example, to create a derivative with improved chromatographic behavior and a more distinct mass spectral fragmentation pattern, thereby enhancing analytical sensitivity and selectivity jfda-online.commdpi-res.com.

Role as a Reagent in Detection and Quantification Protocols

There is currently no substantial scientific literature detailing the use of this compound as a direct reagent in detection and quantification protocols. Generally, compounds used for such purposes possess specific properties, such as the ability to produce a measurable signal (e.g., fluorescence, color change) upon reacting with an analyte. While fluorinated compounds can be utilized in the development of fluorescent probes, there are no specific studies that have functionalized this compound for these applications. The incorporation of fluorine can influence the electronic properties of a molecule, which may be leveraged in the design of sensors; however, research has not yet been published to demonstrate this for this compound.

Biochemical Research Tools

The utility of a compound as a biochemical research tool often lies in its ability to interact specifically with biological macromolecules or to be metabolized in a way that reveals information about a biological process.